3-(2,4-difluorophenyl)prop-2-yn-1-ol

Antifungal Drug Discovery Medicinal Chemistry Structure-Activity Relationship

3-(2,4-Difluorophenyl)prop-2-yn-1-ol (CAS 288100-99-2) is a fluorinated aromatic propargylic alcohol with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol. This compound is characterized by a 2,4-difluorophenyl ring attached to a prop-2-yn-1-ol backbone, combining the reactivity of a terminal alkyne, a hydroxyl group, and an electron-deficient aromatic system.

Molecular Formula C9H6F2O
Molecular Weight 168.14 g/mol
CAS No. 288100-99-2
Cat. No. B3035033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-difluorophenyl)prop-2-yn-1-ol
CAS288100-99-2
Molecular FormulaC9H6F2O
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C#CCO
InChIInChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2
InChIKeyZGTMQVAFNNOFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Difluorophenyl)prop-2-yn-1-ol (CAS 288100-99-2): A Fluorinated Propargylic Alcohol for Medicinal Chemistry and Chemical Biology Applications


3-(2,4-Difluorophenyl)prop-2-yn-1-ol (CAS 288100-99-2) is a fluorinated aromatic propargylic alcohol with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol [1]. This compound is characterized by a 2,4-difluorophenyl ring attached to a prop-2-yn-1-ol backbone, combining the reactivity of a terminal alkyne, a hydroxyl group, and an electron-deficient aromatic system. It serves primarily as a key synthetic intermediate in the preparation of triazole-based antifungal agents, lipoxygenase inhibitors, and other bioactive small molecules, as documented in peer-reviewed literature and patent disclosures [2]. The strategic placement of fluorine atoms at the 2- and 4-positions on the phenyl ring confers distinct physicochemical and biological properties that differentiate this compound from its non-fluorinated and mono-fluorinated analogs.

Why Substituting 3-(2,4-Difluorophenyl)prop-2-yn-1-ol with a Non-Fluorinated or Differently Fluorinated Analog Can Compromise Research Outcomes


Generic substitution of 3-(2,4-difluorophenyl)prop-2-yn-1-ol with non-fluorinated (e.g., 3-phenylprop-2-yn-1-ol) or mono-fluorinated analogs is scientifically unjustified due to the quantifiable impact of the 2,4-difluoro substitution pattern on both biological target engagement and synthetic utility. The 2,4-difluorophenyl group is a well-established pharmacophore in triazole antifungal agents, where the fluorine atom at the 2-position has been shown, via systematic structure-activity relationship (SAR) studies, to be critical for achieving potent minimum inhibitory concentrations (MICs) against Aspergillus species—an activity that is markedly diminished or absent in analogs lacking this specific substitution . Furthermore, the electron-withdrawing nature of the fluorine atoms significantly modulates the reactivity of the alkyne and alcohol moieties in transition-metal-catalyzed transformations, directly influencing reaction yields and regioselectivity outcomes [1]. Substitution therefore introduces uncontrolled variables that can derail established synthetic protocols and confound biological interpretation, ultimately compromising data reproducibility and project timelines.

Quantitative Differentiation of 3-(2,4-Difluorophenyl)prop-2-yn-1-ol: Head-to-Head and Comparative Evidence for Scientific Selection


Critical Role of the 2-Fluoro Substituent in Antifungal Potency: MIC Comparison Against Aspergillus Species

The presence of a fluorine atom at the 2-position of the phenyl ring is critical for antifungal activity, particularly against Aspergillus species. The 2,4-difluorophenyl analog (CS-758) exhibits significantly lower MIC values compared to the 4-fluoro analog. For Aspergillus fumigatus ATCC26430, the 2,4-difluoro analog demonstrates an MIC of 0.063 mg/mL, whereas the 4-fluoro analog (12b) shows an MIC of 0.5 mg/mL, representing an 8-fold decrease in potency. This effect is consistent across multiple Aspergillus strains.

Antifungal Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Expanded Predicted Bioactivity Spectrum Compared to Non-Fluorinated Analog

In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm reveals a broader and more potent predicted bioactivity profile for the 2,4-difluorinated compound compared to its non-fluorinated analog. The target compound exhibits high predicted probabilities for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), and anti-inflammatory activity (Pa = 0.827). In contrast, the non-fluorinated analog 3-phenylprop-2-yn-1-ol lacks comparable predicted activities in the same high-probability range. [1][2]

Computational Drug Discovery PASS Prediction Bioactivity Profiling

Documented Lipoxygenase Inhibitory Activity

The compound is annotated in the Medical University of Lublin's database as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also demonstrates secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase. [1] This specific multi-target inhibitory profile is a consequence of the 2,4-difluorophenyl-propargylic alcohol scaffold and is not a general property of all propargylic alcohols.

Inflammation Lipoxygenase Inhibition Arachidonic Acid Cascade

Established Utility as a Synthetic Intermediate in Triazole Antifungal Agent Development

3-(2,4-Difluorophenyl)prop-2-yn-1-ol is a validated synthetic precursor for the construction of fluconazole analogs. Heravi and Motamedi (2004) utilized this compound as a starting material to synthesize a series of 2-(2,4-difluorophenyl)-1-(1H-1,2,4 triazol-1-yl-methyl)-3-(substituted heterocyclyl)-propan-2-ol derivatives. [1] This synthetic route leverages the specific reactivity of the propargylic alcohol with the 2,4-difluorophenyl group to access a class of molecules with known therapeutic relevance, a pathway not accessible with non-fluorinated or differently substituted analogs.

Antifungal Agents Synthetic Methodology Triazole Synthesis

Physicochemical Property Differentiation for Formulation and Handling

The presence of two fluorine atoms on the phenyl ring imparts distinct physicochemical properties compared to the non-fluorinated analog. 3-(2,4-Difluorophenyl)prop-2-yn-1-ol has a density of 1.3±0.1 g/cm³, a boiling point of 231.5±40.0 °C at 760 mmHg, and a calculated LogP (XLogP3-AA) of 1.6. [1] In contrast, the non-fluorinated 3-phenylprop-2-yn-1-ol has a density of approximately 1.06 g/cm³ and a significantly lower boiling point (around 214 °C). These differences in density, boiling point, and lipophilicity directly impact formulation strategies, purification methods, and analytical detection.

Physicochemical Properties Formulation Development Compound Handling

High-Impact Application Scenarios for 3-(2,4-Difluorophenyl)prop-2-yn-1-ol in Research and Development


Antifungal Drug Discovery: Lead Optimization of Triazole-Based CYP51 Inhibitors

This compound is the preferred starting material for synthesizing and optimizing next-generation triazole antifungal agents targeting cytochrome P450 14α-demethylase (CYP51). Its 2,4-difluorophenyl moiety is a critical pharmacophore for achieving low nanomolar MIC values against clinically relevant fungal pathogens, including Aspergillus fumigatus, as established by SAR studies on CS-758 and related analogs . Researchers can leverage this validated scaffold to explore novel substituents on the propargylic alcohol while maintaining the core antifungal potency conferred by the 2,4-difluoro substitution pattern.

Inflammation Research: Probing the Arachidonic Acid Cascade via Lipoxygenase Inhibition

Given its documented activity as a potent lipoxygenase inhibitor [1], this compound serves as a valuable chemical probe for dissecting the arachidonic acid metabolic pathway. Its multi-target profile, which includes secondary inhibition of cyclooxygenase and formyltetrahydrofolate synthetase, makes it a suitable tool compound for investigating complex inflammatory responses where these pathways intersect. The 2,4-difluoro substitution is essential for this activity, differentiating it from non-fluorinated propargylic alcohols that lack this annotated bioactivity.

Synthetic Methodology Development: Exploring Transition-Metal-Catalyzed Transformations of Fluorinated Alkynes

The compound's terminal alkyne and propargylic alcohol functionalities, combined with its electron-deficient aromatic ring, make it an ideal substrate for developing new synthetic methods. As demonstrated by Konno and Kitazume, propargylic alcohols of this class readily participate in reactions with chlorodifluoromethane to afford difluoromethylated products in high yields [2]. The presence of the 2,4-difluorophenyl group can influence the regio- and stereoselectivity of such transformations, providing a unique platform for studying electronic effects in catalytic cycles.

In Silico Drug Discovery: Validation of PASS Predictions for Lipid Metabolism and Angiogenesis Targets

This compound's exceptionally high predicted activity (Pa > 0.99) for lipid metabolism regulation and angiogenesis stimulation, as determined by PASS in silico analysis [3][4], positions it as a compelling candidate for experimental validation in these therapeutic areas. Researchers can use it as a starting point to test the predictive power of computational models and to potentially discover new chemical entities with activity against targets involved in metabolic disorders or vascular biology. The distinct prediction profile is a direct consequence of the 2,4-difluoro substitution pattern.

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